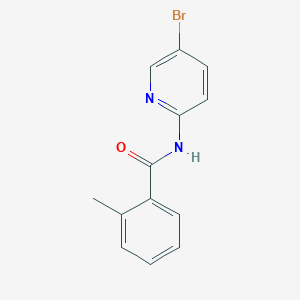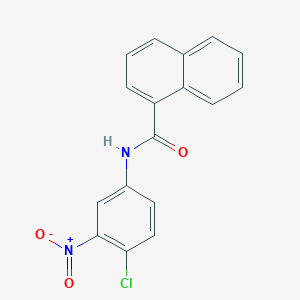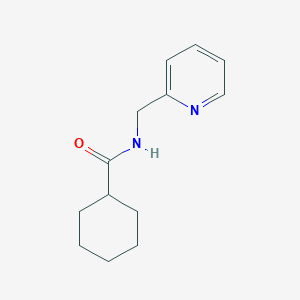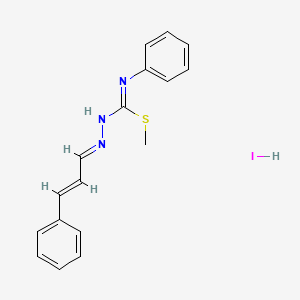
N-(5-bromo-2-pyridinyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-methylbenzamide inhibits NF-κB activation by targeting the inhibitor of kappaB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappaB (IκB) proteins. IκB proteins bind to NF-κB, preventing its translocation to the nucleus and subsequent gene expression. By inhibiting IKK, N-(5-bromo-2-pyridinyl)-2-methylbenzamide prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its specificity for IKK, which allows for the selective inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-methylbenzamide. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the combination of N-(5-bromo-2-pyridinyl)-2-methylbenzamide with other anticancer agents to enhance their efficacy. Additionally, the potential use of N-(5-bromo-2-pyridinyl)-2-methylbenzamide as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-methylbenzamide involves the reaction of 2-amino-5-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit NF-κB activation, which is involved in the pathogenesis of various diseases such as cancer, inflammation, and autoimmune disorders. Therefore, N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been investigated as a potential treatment for these diseases.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHCWKBVBYCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)

![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)